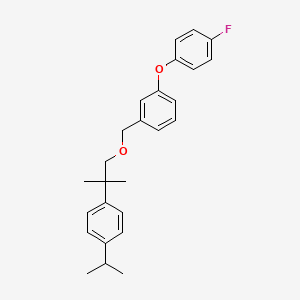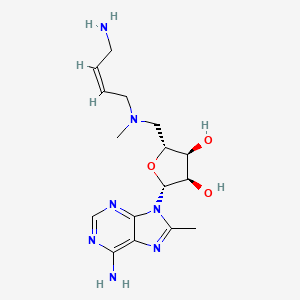
3Hhd86WH49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
UNII-3HHD86WH49 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
UNII-3HHD86WH49 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
UNII-3HHD86WH49 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
GENZ-644131-2: Another compound with a similar structure but different functional groups.
GENZ-644131-3: A compound with similar biological activity but different chemical properties. The uniqueness of UNII-3HHD86WH49 lies in its specific molecular interactions and the pathways it influences, which may differ from those of similar compounds
Propiedades
Número CAS |
1092979-24-2 |
|---|---|
Fórmula molecular |
C16H25N7O3 |
Peso molecular |
363.42 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-amino-8-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N7O3/c1-9-21-11-14(18)19-8-20-15(11)23(9)16-13(25)12(24)10(26-16)7-22(2)6-4-3-5-17/h3-4,8,10,12-13,16,24-25H,5-7,17H2,1-2H3,(H2,18,19,20)/b4-3-/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
XMINGHDCKLSIIL-LNNUBQDUSA-N |
SMILES isomérico |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN(C)C/C=C\CN)O)O)N |
SMILES canónico |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CN(C)CC=CCN)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




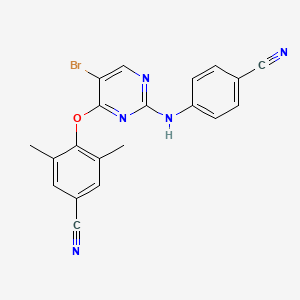
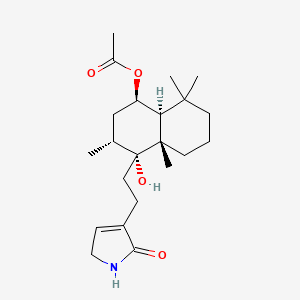
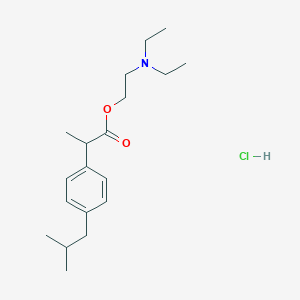
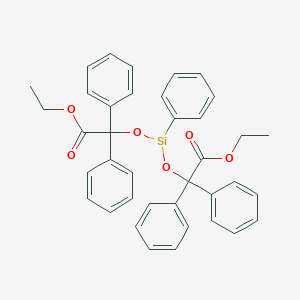
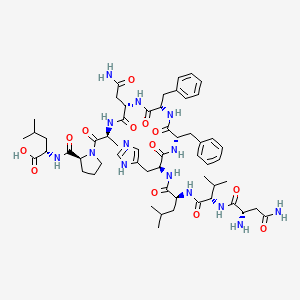


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
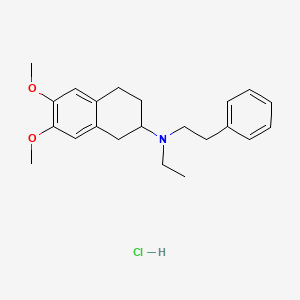
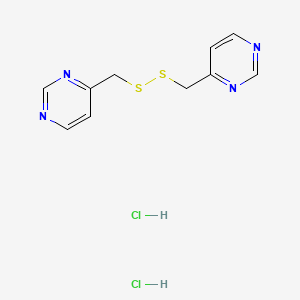
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
